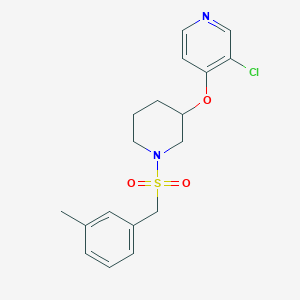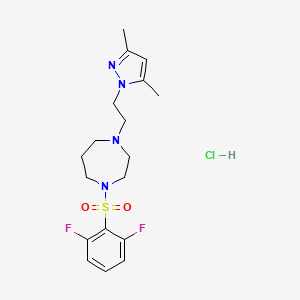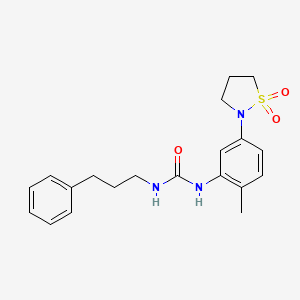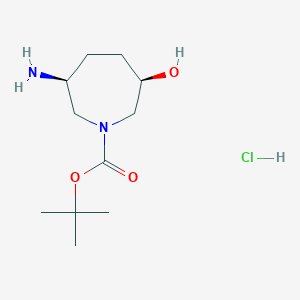
3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a piperidine ring The piperidine ring is further substituted with a sulfonyl group attached to a 3-methylbenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions starting from appropriate amine and aldehyde precursors.
Sulfonylation: The piperidine intermediate is then reacted with 3-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Ether Formation: The sulfonylated piperidine is reacted with 3-chloro-4-hydroxypyridine in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the methyl group on the benzyl moiety.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include N-oxides or carboxylic acids depending on the site of oxidation.
Reduction: Products may include sulfides or amines.
Substitution: Products will vary based on the nucleophile used, potentially forming new C-N or C-S bonds.
Aplicaciones Científicas De Investigación
3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonylated piperidines with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The sulfonyl group can enhance binding affinity to certain biological targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the methyl group on the benzyl moiety.
4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the chloro group on the pyridine ring.
Uniqueness
3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is unique due to the combination of its chloro, sulfonyl, and ether functionalities, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
3-chloro-4-[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-4-2-5-15(10-14)13-25(22,23)21-9-3-6-16(12-21)24-18-7-8-20-11-17(18)19/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLKNMHBHLHFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)
![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)

![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)
![N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2692915.png)
![N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide](/img/structure/B2692917.png)
![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)

![4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692921.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)
![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)


